

Application Notes and Protocols for In Vivo Administration of Sor-C13

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Compound of Interest

Compound Name: Sor-c13

Cat. No.: B610925

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Introduction

Sor-C13 is a synthetic peptide that acts as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. The TRPV6 channel is overexpressed in various epithelial cancers, including breast, ovarian, and prostate cancer, and its activity is associated with tumor growth and proliferation. By inhibiting TRPV6-mediated calcium influx into cancer cells, **Sor-C13** disrupts downstream signaling pathways that promote cell survival and proliferation, making it a promising candidate for anti-cancer therapy. These application notes provide detailed protocols for the in vivo administration of **Sor-C13** in preclinical cancer models, a summary of quantitative efficacy data, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical in vivo studies evaluating the efficacy of **Sor-C13** in mouse xenograft models.

Animal Model	Cancer Cell Line	Administration Route	Dosage	Treatment Schedule	Key Findings	Reference
Female NOD/SCID mice	SKOV-3 (ovarian cancer)	Intraperitoneal (i.p.)	400, 600, 800 mg/kg	Daily for 12 days	Statistically significant reduction in tumor growth at all doses by day 12.	
Female NOD/SCID mice	SKOV-3 (ovarian cancer)	Intraperitoneal (i.p.)	400, 600, 800 mg/kg	Days 1, 2, 3, 8, 9, and 10	Similar tumor growth inhibition to the daily dosing regimen.	
Female NOD/SCID mice	T-47D (breast cancer)	Intraperitoneal (i.p.)	200, 300, 600 mg/kg	Daily for 12 days, followed by a 2-week no-treatment period	Inhibition of tumor growth compared to controls.	
Mice	SKOV-3 (ovarian cancer)	Not Specified	665 mg/kg	Not Specified	59% inhibition of tumor growth.	

Experimental Protocols

Xenograft Tumor Model Establishment

This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice.

Materials:

- Cancer cell lines (e.g., SKOV-3, T-47D)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional)
- 6-8 week old female immunodeficient mice (e.g., NOD/SCID)
- Syringes (1 mL) and needles (25-27 gauge)
- Anesthetic (e.g., isoflurane)
- Calipers

Procedure:

- Culture cancer cells to ~70-80% confluency.
- Harvest cells by trypsinization, wash with PBS, and perform a cell count to determine viability.
- Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel to the desired concentration (e.g., 1.5×10^6 SKOV-3 cells per graft). Keep cells on ice.
- Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Inject the cell suspension (typically 100-200 μ L) subcutaneously into the flank of the mouse.
- Monitor the animals for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
- Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

Sor-C13 Preparation and Administration (Intraperitoneal Route)

This protocol details the preparation and intraperitoneal injection of **Sor-C13**.

Materials:

- **Sor-C13** peptide
- Sterile vehicle (e.g., sterile water for injection, saline)
- Syringes (1 mL) and needles (26-30 gauge)
- 70% ethanol

Procedure:

- Preparation of **Sor-C13** Solution:
 - On the day of injection, reconstitute the lyophilized **Sor-C13** peptide in the appropriate sterile vehicle to the desired stock concentration.
 - Further dilute the stock solution with the sterile vehicle to achieve the final desired dosage concentration for injection. The final injection volume for a mouse is typically 100-200 μL .
- Intraperitoneal Injection:
 - Restrain the mouse securely. One common method is to grasp the loose skin over the shoulders and behind the ears.
 - Tilt the mouse's head slightly downwards.
 - Wipe the injection site in the lower right abdominal quadrant with 70% ethanol. This location is chosen to avoid the cecum and urinary bladder.
 - Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

- Aspirate gently to ensure that no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper needle placement.
- Inject the **Sor-C13** solution smoothly.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any immediate adverse reactions.

Animal Monitoring and Endpoint Criteria

Regular monitoring of animal health and tumor progression is critical for ethical and scientifically valid research.

Monitoring:

- Frequency: Animals should be monitored at least three times per week, and daily as tumors approach the endpoint.
- Parameters to Assess:
 - Tumor Burden: Measure tumor volume with calipers. Note any ulceration or necrosis.
 - Body Weight: Record body weight at each monitoring session. Progressive weight loss of more than 15-20% is a sign of significant distress.
 - Clinical Signs: Observe for changes in posture, activity, grooming, and food/water intake. Signs of distress include ruffled fur, hunched posture, lethargy, and dehydration.
 - Injection Site: Check for any signs of irritation or inflammation at the injection site.

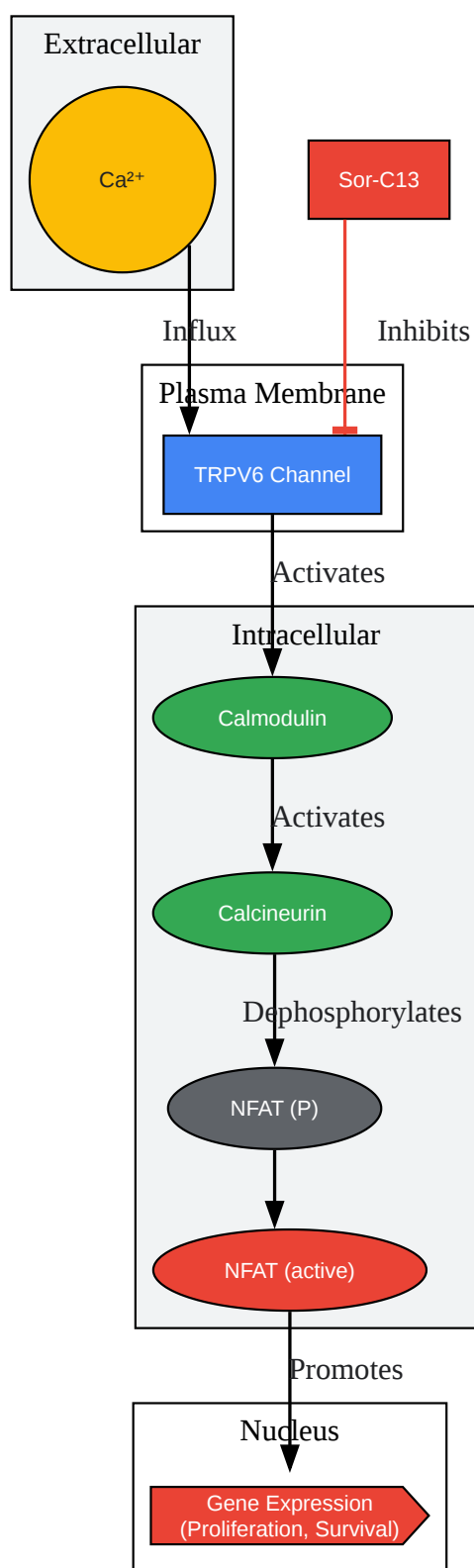
Humane Endpoints: The study should be terminated for an individual animal if any of the following criteria are met:

- Tumor volume exceeds a predetermined size (e.g., 1500-2000 mm³).
- Tumor ulceration occurs and persists.
- Body weight loss exceeds 20% of the initial weight.

- The animal exhibits signs of significant pain or distress that cannot be alleviated.
- The animal is unable to access food or water.

Visualizations

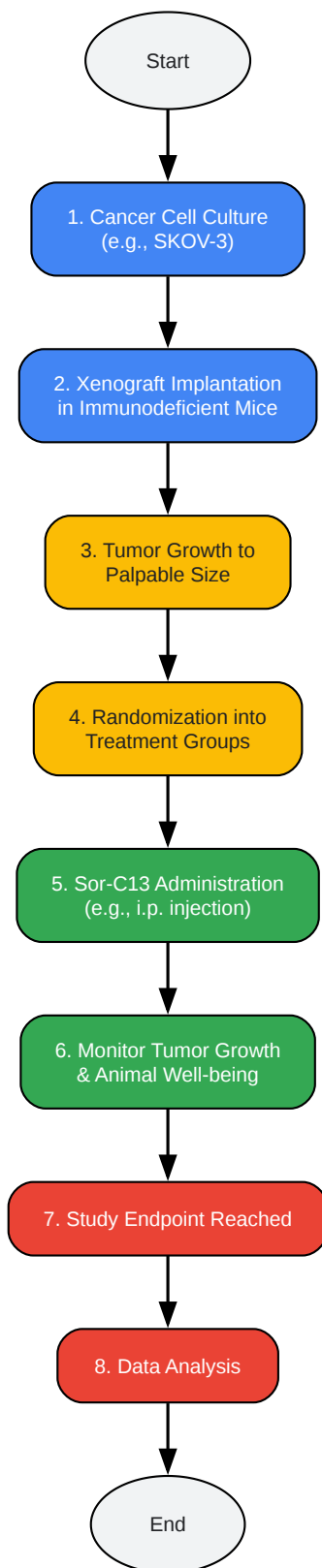
TRPV6 Signaling Pathway and Sor-C13 Inhibition



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Caption: **Sor-C13** inhibits TRPV6, blocking Ca^{2+} influx and downstream NFAT activation.

Experimental Workflow for In Vivo Efficacy Study of Sor-C13



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Caption: Workflow for a preclinical in vivo study of **Sor-C13**.

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